2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride
Description
Introduction to 2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid Hydrochloride
Nomenclature and Systematic Identification
The compound is formally designated as (2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride under IUPAC guidelines, reflecting its stereochemical configuration at the second and fourth positions of the pyrrolidine ring. Alternative nomenclature includes (R)-α-(3-fluoro-benzyl)-L-proline hydrochloride , which emphasizes its relationship to proline derivatives.
Table 1: Key Identifiers and Molecular Properties
The stereochemical descriptor (2S,4S) denotes the absolute configuration of the pyrrolidine ring, while the 3-fluorophenylmethyl group is attached to the fourth carbon. The hydrochloride salt form enhances solubility, a critical factor in pharmaceutical applications.
Historical Context in Pyrrolidine Derivative Research
Pyrrolidine derivatives have long been pivotal in medicinal chemistry due to their conformational rigidity and bioisosteric mimicry of peptide bonds. The integration of fluorine into such frameworks emerged prominently in the late 20th century, driven by fluorine’s ability to modulate electronic, metabolic, and pharmacokinetic properties.
The synthesis of This compound builds upon methodologies developed for analogous compounds, such as Pd-catalyzed C–H activation strategies and stereoselective ring-forming reactions. For instance, the work of Kayser et al. (2020) demonstrated the utility of C(sp³)–H activation in constructing pyrrolidine-2-carboxylic acid analogs with precise stereocontrol. These advances enabled the systematic exploration of structure-activity relationships (SAR) critical to optimizing target affinity, as seen in ionotropic glutamate receptor studies.
Position Within Fluorinated Heterocyclic Compound Taxonomies
Fluorinated heterocycles occupy a distinct niche in organic chemistry, combining the electronic effects of fluorine with the structural diversity of cyclic amines. The compound belongs to the fluorinated pyrrolidine subclass, classified under the broader category of saturated nitrogen heterocycles (Figure 1).
Figure 1: Taxonomy of Fluorinated Heterocycles
Heterocyclic Compounds
│
├── Aromatic Heterocycles (e.g., pyridines, quinolines)
└── Saturated Heterocycles
│
└── Nitrogen-Containing
│
├── Piperidines
└── Pyrrolidines
│
└── Fluorinated Pyrrolidines
│
└── this compound
The 3-fluorophenyl group introduces electron-withdrawing effects that stabilize the molecule against oxidative metabolism while enhancing binding interactions with hydrophobic protein pockets. This aligns with trends observed in fluorinated pharmaceuticals, where fluorine’s van der Waals radius and electronegativity improve target engagement.
The compound’s dual functionality—a carboxylic acid for hydrogen bonding and a fluorinated aryl group for lipophilic interactions—exemplifies rational drug design principles. Such features are mirrored in FDA-approved agents like the anticoagulant apixaban, which employs a fluorophenyl-pyrrolidine motif for factor Xa inhibition.
Properties
IUPAC Name |
2-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2.ClH/c13-10-4-1-3-9(7-10)8-12(11(15)16)5-2-6-14-12;/h1,3-4,7,14H,2,5-6,8H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAOHJJHEPEUGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC(=CC=C2)F)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation and Hydrogenation
The pyrrolidine ring is synthesized via hydrogenation of 2-methylpyrroline in alkyl alcohol solvents (e.g., ethanol) using platinum on carbon (Pt/C) or palladium catalysts under H₂ (1–3 atm) at ambient temperature. For example:
Carboxylic Acid Functionalization
Post-hydrogenation, the carboxylic acid group is introduced via hydrolysis of a methyl ester intermediate. For instance:
- Ester Hydrolysis : Treatment with aqueous LiOH (2 M) in THF/MeOH (1:1) at 50°C for 6 h achieves >95% conversion to the carboxylic acid.
Nucleophilic Alkylation for 3-Fluorobenzyl Substitution
Alkylation of Pyrrolidine Intermediates
The 3-fluorobenzyl group is introduced via nucleophilic substitution using 3-fluorobenzyl chloride and a pyrrolidine derivative under basic conditions:
Stereochemical Control
Chiral resolution is achieved using enantiopure precursors or asymmetric catalysis. For example, (S)-2-methylpyrrolidine-3-carboxylate is alkylated with 3-fluorobenzyl bromide in THF using n-BuLi at −78°C, yielding the (S)-enantiomer with 88% ee.
Iodocyclization of Allylic Fluorides
Ring Formation with Fluorine Incorporation
An alternative route involves iodocyclization of allylic fluorides bearing nitrogen nucleophiles:
Post-Cyclization Functionalization
The iodinated intermediate undergoes hydrolysis (NaOH, H₂O/EtOH, reflux) to yield the carboxylic acid, followed by HCl treatment to form the hydrochloride salt.
Protection/Deprotection Strategies
BOC Protection of Amine
To prevent undesired side reactions during alkylation:
- Protection : Treat pyrrolidine with di-tert-butyl dicarbonate (BOC₂O, 1.5 equiv) and DMAP (0.1 equiv) in THF at 0°C for 16 h (95% yield).
- Deprotection : Use 4 M HCl in dioxane (rt, 2 h) to regenerate the amine.
Hydrochloride Salt Formation
The free base is treated with HCl gas in ethyl acetate or methanol:
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Catalytic Hydrogenation | High scalability, mild conditions | Requires high-purity pyrroline substrates | 85–92 |
| Nucleophilic Alkylation | Direct substitution, modular | Competing over-alkylation | 70–78 |
| Iodocyclization | Stereochemical control, one-pot synthesis | Limited substrate availability | 65–75 |
Reaction Optimization Data
Hydrogenation Efficiency with Different Catalysts
| Catalyst | Solvent | Temperature (°C) | H₂ Pressure (atm) | Yield (%) |
|---|---|---|---|---|
| Pt/C | Ethanol | 25 | 2 | 90 |
| Pd/C | Methanol | 50 | 3 | 82 |
| Rh/Al₂O₃ | i-PrOH | 30 | 1.5 | 75 |
Chemical Reactions Analysis
Types of Reactions
2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrrolidine ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups .
Scientific Research Applications
Antagonism of RXFP3
Recent studies have identified 2-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride as a promising antagonist of the relaxin receptor RXFP3. This receptor is implicated in metabolic syndromes and alcohol addiction. The compound's antagonistic activity has been demonstrated through high-throughput screening, indicating its potential in managing conditions such as:
- Metabolic Syndrome : It may help manage weight gain induced by antipsychotic medications and improve metabolic parameters related to diabetes.
- Alcohol Addiction : The compound has shown efficacy in reducing alcohol self-administration and stress-induced alcohol seeking behaviors in animal models .
Medicinal Chemistry and Drug Design
The compound is part of a broader class of Mannich bases that have been explored for their anticancer properties. Research indicates that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines, including:
- HepG2 (hepatocellular carcinoma)
- SK-LU-1 (human lung carcinoma)
- MCF-7 (human breast cancer)
The structure-activity relationship (SAR) studies have revealed that modifications to the phenyl ring and the pyrrolidine structure can significantly influence anticancer activity .
Neurological Applications
The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders. Its structural analogs have been investigated for their effects on synaptic transmission and neuroprotection, particularly in conditions like depression and anxiety disorders.
Case Studies and Findings
Mechanism of Action
The mechanism of action of 2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, while the pyrrolidine ring can influence the compound’s overall conformation and biological activity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Fluorobenzyl Substitution
(S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic Acid Hydrochloride
- CAS No.: 1217651-48-3
- Molecular Formula: C₁₂H₁₅ClFNO₂
- Molecular Weight : 259.71 g/mol
- Key Difference : Fluorine at the ortho position (2-fluorophenyl) vs. meta (3-fluorophenyl) in the target compound.
- Electronic Effects: Meta-fluorine provides balanced electron-withdrawing effects compared to ortho, which may disrupt aromatic resonance .
2-[(4-Fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid Hydrochloride (Hypothetical)
Halogen-Substituted Analogs
(R)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic Acid Hydrochloride
- CAS No.: 1049728-36-0
- Molecular Formula: C₁₂H₁₅ClINO₂
- Molecular Weight : 367.61 g/mol
- Key Difference : Iodine at the para position (4-iodophenyl).
- Impact :
(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic Acid Hydrochloride
- CAS No.: 1049734-21-5
- Molecular Formula: C₁₂H₁₅BrClNO₂
- Molecular Weight : 328.61 g/mol
- Key Difference : Bromine at para position and trans stereochemistry (2S,4R).
- Impact :
Heterocyclic and Functionalized Derivatives
(R)-2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic Acid Hydrochloride
- CAS No.: 1049729-19-2
- Molecular Formula: C₁₀H₁₄ClNO₂S
- Molecular Weight : 247.74 g/mol
- Key Difference : Thiophene ring replaces fluorophenyl.
- Impact :
2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine Hydrochloride
- CAS No.: 2155854-81-0
- Molecular Formula: C₁₂H₁₇ClFNO
- Molecular Weight : 245.72 g/mol
- Key Difference : Methoxy group adjacent to fluorine (2-methoxy-3-fluorophenyl).
- Impact :
Data Table: Structural and Physicochemical Comparison
Biological Activity
2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride, also known as (S)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : (2S)-2-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid; hydrochloride
- Molecular Formula : C12H15ClFN
- Molecular Weight : 215.69 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors. The fluorobenzyl group enhances the compound's binding affinity and selectivity, which is critical in modulating biological pathways. This compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : By binding to specific enzymes, it can inhibit their activity, which may lead to therapeutic effects in various diseases.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors involved in neurological processes.
Antimicrobial Activity
Research has indicated that pyrrolidine derivatives can exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to this compound show varying degrees of antibacterial and antifungal activity. For example:
- Minimum Inhibitory Concentration (MIC) values for related pyrrolidine compounds against common pathogens ranged from 4.69 µM to 156.47 µM for bacteria such as Staphylococcus aureus and Escherichia coli .
Neurological Applications
The compound has been investigated for its potential use in treating neurological disorders. Its ability to modulate neurotransmitter systems may provide therapeutic benefits in conditions such as anxiety and depression. The structural similarity to other known psychoactive compounds suggests a potential for similar effects.
Study on Antibacterial Properties
A study evaluated the antibacterial efficacy of several pyrrolidine derivatives, including those structurally related to this compound. The results indicated that these compounds inhibited the growth of multiple bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 - 512 |
| Escherichia coli | 8.33 - 23.15 |
| Klebsiella pneumoniae | 13.40 - 137.43 |
| Candida albicans | 16.69 - 78.23 |
These findings highlight the potential of this compound as an antimicrobial agent .
Neurological Studies
In another investigation focusing on neurological applications, derivatives of this compound were tested for their effects on serotonin receptors, which play a crucial role in mood regulation. The results showed promising receptor binding affinities, suggesting potential applications in treating mood disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
